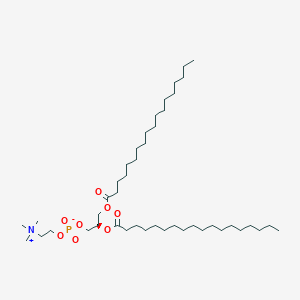
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as DMCTC, is a chemical compound that is widely used in scientific research applications. It is a carbonyl chloride derivative of 1,2,4-triazole and is used as a reagent in organic synthesis. DMCTC has gained significant attention due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is not well understood. However, it is believed that 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride reacts with various functional groups in the target molecule, leading to the formation of new chemical bonds. This reaction can result in the formation of various heterocyclic compounds, which have potential applications in various fields.
Biochemical and Physiological Effects:
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is believed that 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can react with various biomolecules, leading to the formation of new chemical compounds. This reaction can result in the alteration of various physiological processes, leading to potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has several advantages for lab experiments. It is a highly reactive reagent that can be used for various applications. It is also relatively easy to synthesize and can be obtained in high yields. However, 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has some limitations, including its high reactivity, which can lead to the formation of unwanted byproducts. It is also highly toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can also be used in the preparation of various heterocyclic compounds, which have potential applications in materials science and electronics. Further research is needed to fully understand the potential applications of 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and to develop new methods for its synthesis and use.
Méthodes De Synthèse
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized through the reaction of 3-(dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole with thionyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is highly reactive and can be used for various applications.
Applications De Recherche Scientifique
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is widely used in scientific research applications due to its unique chemical properties. It is used as a reagent in organic synthesis, particularly in the synthesis of various heterocyclic compounds. 3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is also used in the preparation of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
118846-72-3 |
|---|---|
Nom du produit |
3-(Dimethylamino)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Formule moléculaire |
C6H9ClN4O2 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
3-(dimethylamino)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClN4O2/c1-9(2)5-8-11(4(7)12)6(13)10(5)3/h1-3H3 |
Clé InChI |
XCJGHAXOMLBORF-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=O)C(=O)Cl)N(C)C |
SMILES canonique |
CN1C(=NN(C1=O)C(=O)Cl)N(C)C |
Synonymes |
1H-1,2,4-Triazole-1-carbonyl chloride, 3-(dimethylamino)-4,5-dihydro-4-methyl-5-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)







![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
